N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of furan, tetrahydroisoquinoline, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The key steps include:
Formation of the furan moiety: This can be achieved through the cyclization of appropriate precursors such as furfural or furan derivatives.
Synthesis of the tetrahydroisoquinoline unit: This involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Incorporation of the thiophene ring: This can be done through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.
Coupling of the different moieties: The final step involves the coupling of the furan, tetrahydroisoquinoline, and thiophene units through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the amide bonds can yield the corresponding amines.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with various molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, while the amide bonds can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of N’-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide lies in its combination of three distinct heterocyclic units, which can impart a wide range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-21(23-13-18-7-4-12-29-18)22(27)24-14-19(20-8-3-11-28-20)25-10-9-16-5-1-2-6-17(16)15-25/h1-8,11-12,19H,9-10,13-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTNJARUOYQRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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